beta-Amyloid Protein Precursor 770 (135-155)
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Overview
Description
Beta-Amyloid Protein Precursor 770 (135-155): is a peptide fragment derived from the amyloid precursor protein isoform 770. This peptide is significant in the study of Alzheimer’s disease as it is involved in the production of amyloid-beta peptides, which aggregate to form amyloid plaques, a hallmark of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Beta-Amyloid Protein Precursor 770 (135-155) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting group (usually Fmoc) is removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods: : Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions: : Beta-Amyloid Protein Precursor 770 (135-155) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Beta-Amyloid Protein Precursor 770 (135-155) has numerous applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of amyloid precursor protein in cellular processes.
Medicine: Critical in Alzheimer’s disease research, particularly in understanding amyloid plaque formation.
Mechanism of Action
The mechanism of action of Beta-Amyloid Protein Precursor 770 (135-155) involves its cleavage by enzymes such as beta-secretase and gamma-secretase to produce amyloid-beta peptides. These peptides aggregate to form amyloid plaques, which disrupt neuronal function and contribute to the pathogenesis of Alzheimer’s disease. The molecular targets include neuronal receptors and pathways involved in synaptic function and plasticity .
Comparison with Similar Compounds
Similar Compounds
Beta-Amyloid Protein Precursor 695 (135-155): Another isoform of the amyloid precursor protein with a slightly different sequence.
Beta-Amyloid Protein Precursor 751 (135-155): Similar to the 770 isoform but with a different number of amino acids.
Uniqueness: : Beta-Amyloid Protein Precursor 770 (135-155) is unique due to its specific sequence and role in producing amyloid-beta peptides that are directly implicated in Alzheimer’s disease. Its study provides insights into the disease’s molecular mechanisms and potential therapeutic targets .
Properties
Molecular Formula |
C116H173N35O31S2 |
---|---|
Molecular Weight |
2618.0 g/mol |
IUPAC Name |
6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C116H173N35O31S2/c1-56(2)37-78(139-96(162)70(118)39-63-21-14-13-15-22-63)102(168)142-81(41-65-47-122-52-128-65)105(171)135-73(27-30-87(119)154)98(164)134-74(28-31-88(155)156)99(165)133-72(26-20-35-126-116(120)121)97(163)137-76(33-36-184-12)100(166)145-85(45-90(159)160)109(175)148-92(59(7)8)112(178)147-86(51-183)110(176)136-75(29-32-89(157)158)101(167)150-93(61(10)152)113(179)146-83(43-67-49-124-54-130-67)107(173)140-79(38-57(3)4)103(169)143-82(42-66-48-123-53-129-66)106(172)141-80(40-64-46-127-71-24-17-16-23-69(64)71)104(170)144-84(44-68-50-125-55-131-68)108(174)151-94(62(11)153)114(180)149-91(58(5)6)111(177)132-60(9)95(161)138-77(115(181)182)25-18-19-34-117/h13-17,21-24,46-50,52-62,70,72-86,91-94,127,152-153,183H,18-20,25-45,51,117-118H2,1-12H3,(H2,119,154)(H,122,128)(H,123,129)(H,124,130)(H,125,131)(H,132,177)(H,133,165)(H,134,164)(H,135,171)(H,136,176)(H,137,163)(H,138,161)(H,139,162)(H,140,173)(H,141,172)(H,142,168)(H,143,169)(H,144,170)(H,145,166)(H,146,179)(H,147,178)(H,148,175)(H,149,180)(H,150,167)(H,151,174)(H,155,156)(H,157,158)(H,159,160)(H,181,182)(H4,120,121,126) |
InChI Key |
OUZWHWVFXUODDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC=N6)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC7=CC=CC=C7)N |
Origin of Product |
United States |
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